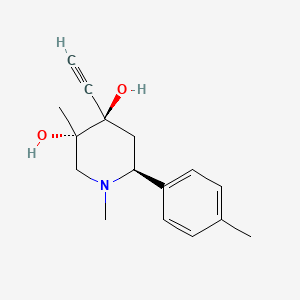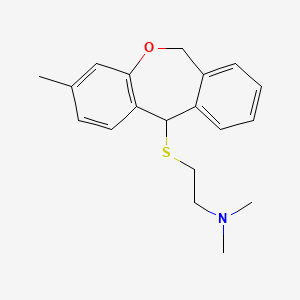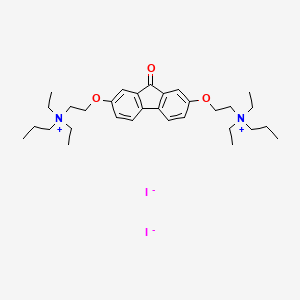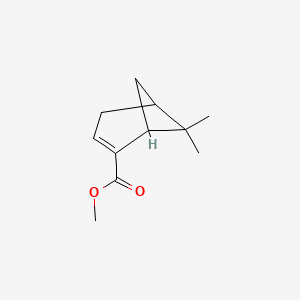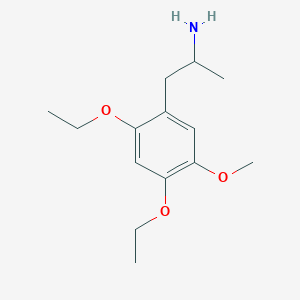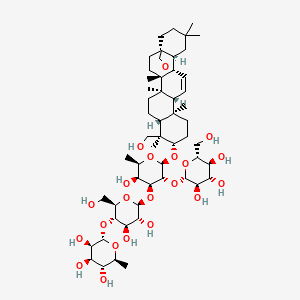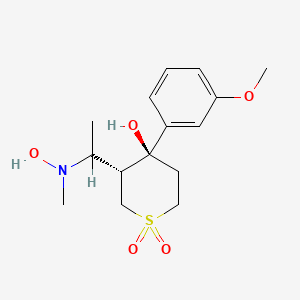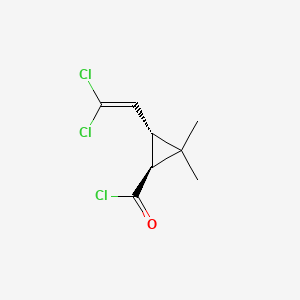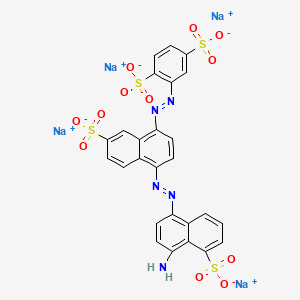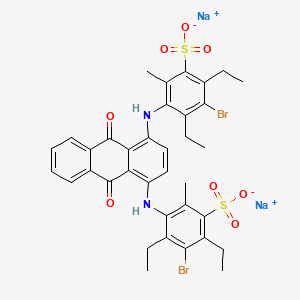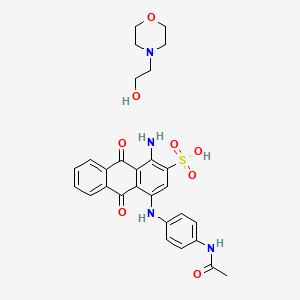
Einecs 277-233-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium aluminum sulfate can be synthesized through the reaction of aluminum sulfate with sodium sulfate under controlled conditions. The reaction typically occurs in an aqueous solution, where the two salts are mixed and allowed to react, forming sodium aluminum sulfate as a precipitate.
Industrial Production Methods
In industrial settings, sodium aluminum sulfate is produced by combining aluminum hydroxide with sulfuric acid to form aluminum sulfate. This aluminum sulfate is then reacted with sodium sulfate to produce sodium aluminum sulfate. The reaction is carried out in large reactors, and the product is subsequently purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions
Sodium aluminum sulfate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form aluminum hydroxide and sodium sulfate.
Decomposition: At high temperatures, it decomposes to form aluminum oxide, sodium oxide, and sulfur dioxide.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: High temperatures (above 200°C) are required for decomposition.
Major Products Formed
Hydrolysis: Aluminum hydroxide and sodium sulfate.
Decomposition: Aluminum oxide, sodium oxide, and sulfur dioxide.
Scientific Research Applications
Sodium aluminum sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Utilized in certain pharmaceutical formulations.
Industry: Commonly used in water treatment, paper manufacturing, and as a food additive
Mechanism of Action
The mechanism of action of sodium aluminum sulfate involves its ability to release aluminum ions in aqueous solutions. These aluminum ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. In industrial applications, the compound’s ability to form complexes with other ions is exploited for water purification and other processes .
Comparison with Similar Compounds
Similar Compounds
Aluminum sulfate: Similar in composition but lacks the sodium component.
Sodium sulfate: Contains sodium but lacks the aluminum component.
Potassium aluminum sulfate: Similar in structure but contains potassium instead of sodium.
Uniqueness
Sodium aluminum sulfate is unique due to its dual presence of sodium and aluminum ions, which allows it to participate in a wider range of chemical reactions and industrial applications compared to its similar compounds .
Properties
CAS No. |
73019-12-2 |
|---|---|
Molecular Formula |
C22H17N3O6S.C6H13NO2 C28H30N4O8S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
4-(4-acetamidoanilino)-1-amino-9,10-dioxoanthracene-2-sulfonic acid;2-morpholin-4-ylethanol |
InChI |
InChI=1S/C22H17N3O6S.C6H13NO2/c1-11(26)24-12-6-8-13(9-7-12)25-16-10-17(32(29,30)31)20(23)19-18(16)21(27)14-4-2-3-5-15(14)22(19)28;8-4-1-7-2-5-9-6-3-7/h2-10,25H,23H2,1H3,(H,24,26)(H,29,30,31);8H,1-6H2 |
InChI Key |
ZIBNGCRIJDMOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.C1COCCN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


